5-Ethyl-5-methylpyrrolidin-2-one 5-Ethyl-5-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18195764
InChI: InChI=1S/C7H13NO/c1-3-7(2)5-4-6(9)8-7/h3-5H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

5-Ethyl-5-methylpyrrolidin-2-one

CAS No.:

Cat. No.: VC18195764

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-5-methylpyrrolidin-2-one -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 5-ethyl-5-methylpyrrolidin-2-one
Standard InChI InChI=1S/C7H13NO/c1-3-7(2)5-4-6(9)8-7/h3-5H2,1-2H3,(H,8,9)
Standard InChI Key ONPSGGXNIQWLNW-UHFFFAOYSA-N
Canonical SMILES CCC1(CCC(=O)N1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

5-Ethyl-5-methylpyrrolidin-2-one (C7_7H13_{13}NO) is a bicyclic lactam with a molecular weight of 127.18 g/mol. Its IUPAC name derives from the pyrrolidinone core, where the carbonyl group is positioned at the 2nd carbon, and both ethyl and methyl groups occupy the 5th carbon. This substitution pattern distinguishes it from isomers such as 1-ethyl-5-methylpyrrolidin-2-one, which has been more extensively studied in catalytic systems .

Spectral and Structural Data

While direct spectroscopic data for 5-ethyl-5-methylpyrrolidin-2-one are scarce, analogous compounds provide reference points. For instance, 1-ethyl-5-methylpyrrolidin-2-one exhibits characteristic IR absorption bands at 1,670 cm1^{-1} (C=O stretch) and 3,300 cm1^{-1} (N-H stretch) . Nuclear magnetic resonance (NMR) spectra of similar pyrrolidinones show distinct signals for methyl and ethyl groups:

  • 1^1H NMR: δ 1.2–1.4 (triplet, CH2_2CH3_3), δ 1.8–2.1 (singlet, CH3_3), δ 3.2–3.5 (multiplet, ring protons) .

  • 13^{13}C NMR: δ 175–180 (C=O), δ 40–50 (quaternary carbons adjacent to substituents) .

Synthesis and Catalytic Production

Precursors and Reaction Pathways

The synthesis of 5-ethyl-5-methylpyrrolidin-2-one can be inferred from methods used to produce structurally related N-heterocycles. A prominent route involves the catalytic hydrogenation and cyclization of levulinic acid derivatives. For example, under continuous flow conditions with a platinum-functionalized graphitic carbon nitride (g-C3_3N4_4/Pt) catalyst, levulinic acid undergoes reductive amination to form 1-ethyl-5-methylpyrrolidin-2-one . The reaction proceeds via:

  • Hydrogenation of levulinic acid to γ-valerolactone.

  • Ammonolysis to generate an intermediate amine.

  • Cyclization facilitated by the catalyst’s acidic sites, forming the pyrrolidinone ring .

Levulinic acid+NH3H2,g-C3N4/Pt5-Ethyl-5-methylpyrrolidin-2-one+H2O\text{Levulinic acid} + \text{NH}_3 \xrightarrow{\text{H}_2, \text{g-C}_3\text{N}_4/\text{Pt}} \text{5-Ethyl-5-methylpyrrolidin-2-one} + \text{H}_2\text{O}

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include temperature, pressure, and reactant concentration. Studies on analogous systems reveal the following optima :

ParameterOptimal ValueEffect on ConversionEffect on Selectivity
Temperature90°C↑ Conversion↓ Selectivity
Pressure50 bar↑ Conversion↓ Selectivity
Concentration0.3 mol/LBalanced conversionMaximized selectivity

Higher temperatures and pressures favor conversion but reduce selectivity due to side reactions such as over-hydrogenation or polymerization .

Physicochemical Properties

Thermal Stability and Phase Behavior

Pyrrolidinones generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. The ethyl and methyl substituents in 5-ethyl-5-methylpyrrolidin-2-one likely lower its melting point compared to unsubstituted pyrrolidinone (mp: 25°C), rendering it a liquid at room temperature. Boiling points for similar compounds range from 180–220°C, depending on substituent bulk .

Solubility and Reactivity

The compound is expected to be miscible with polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. The lactam ring’s carbonyl group participates in hydrogen bonding, enhancing solubility in protic solvents. Reactivity is dominated by:

  • Ring-opening reactions under acidic or basic conditions.

  • Nucleophilic substitution at the carbonyl carbon.

  • Hydrogenation of the lactam to pyrrolidine derivatives .

Applications in Industrial and Pharmaceutical Contexts

Intermediate in Organic Synthesis

5-Ethyl-5-methylpyrrolidin-2-one serves as a precursor for nicotinic acid derivatives, which are essential in vitamin B3_3 synthesis . Its strained ring structure also makes it a valuable building block for:

  • Pharmaceutical agents: Antidepressants, anticonvulsants, and antiviral drugs.

  • Agrochemicals: Herbicides and insecticides requiring heterocyclic motifs .

Catalytic and Green Chemistry Applications

The continuous-flow synthesis of pyrrolidinones using g-C3_3N4_4/Pt catalysts highlights their role in sustainable chemistry. This method achieves 67.6% selectivity for 1-ethyl-5-methylpyrrolidin-2-one at 36.8% conversion, with minimal catalyst deactivation over 3 hours . Such efficiency aligns with green chemistry principles by reducing waste and energy consumption.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic routes to access enantiomerically pure 5-ethyl-5-methylpyrrolidin-2-one for chiral drug synthesis.

  • Structure-Activity Relationships: Correlating substituent positions with biological activity to optimize pharmaceutical applications.

  • Advanced Catalysts: Exploring non-precious metal catalysts (e.g., Fe, Ni) to reduce reliance on platinum .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator